molecular formula C27H26ClN3O3 B11409075 1-(3-chlorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(3-chlorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11409075
M. Wt: 476.0 g/mol
InChI Key: MFJBCWYANXCHOK-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzimidazole core with a pyrrolidinone ring, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the benzimidazole core: This step involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the pyrrolidinone ring: The benzimidazole intermediate is then reacted with a chlorinated pyrrolidinone derivative in the presence of a base to form the desired product.

    Introduction of the methoxyphenoxy group: The final step involves the reaction of the intermediate with 3-(4-methoxyphenoxy)propylamine under suitable conditions to yield the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-chlorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(3-chlorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound may find applications in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(3-chlorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H26ClN3O3

Molecular Weight

476.0 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H26ClN3O3/c1-33-22-10-12-23(13-11-22)34-15-5-14-30-25-9-3-2-8-24(25)29-27(30)19-16-26(32)31(18-19)21-7-4-6-20(28)17-21/h2-4,6-13,17,19H,5,14-16,18H2,1H3

InChI Key

MFJBCWYANXCHOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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